molecular formula C14H16O2 B1174203 KILLDLOAMKTFEJ-KBPBESRZSA-N

KILLDLOAMKTFEJ-KBPBESRZSA-N

Cat. No.: B1174203
M. Wt: 216.28
InChI Key: KILLDLOAMKTFEJ-KBPBESRZSA-N
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Description

The compound corresponding to the InChIKey KILLDLOAMKTFEJ-KBPBESRZSA-N is identified as 5-Methoxy-1-methylindole-3-carbaldehyde (CAS No. 10601-19-1), a substituted indole derivative. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. Key physicochemical properties include:

  • Boiling Point: 386.6±42.0°C (predicted)
  • Hydrogen Bond Acceptors/Donors: 3/1
  • Topological Polar Surface Area (TPSA): 38.7 Ų
  • LogP: 2.08 (indicating moderate lipophilicity)
  • Solubility: Highly soluble in organic solvents like DMSO and methanol, but poorly soluble in water.

Synthesis: The compound is synthesized from 5-methoxy-1-methylindole-3-carbaldehyde (43) via alkylation using sodium hydride (NaH) and methyl iodide in anhydrous THF under reflux conditions. The reaction achieves a 97% yield after purification by column chromatography.

Biological Relevance: Indole derivatives are critical in medicinal chemistry due to their presence in bioactive molecules. This compound’s methoxy and methyl groups enhance its stability and membrane permeability, making it a candidate for drug discovery.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.28

InChI

InChI=1S/C14H16O2/c1-13-8-12(15)16-14(2,9-13)7-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3/t13-,14-/m0/s1

InChI Key

KILLDLOAMKTFEJ-KBPBESRZSA-N

SMILES

CC12CC(=O)OC(C1)(CC3=CC=CC=C23)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methoxy-1-methylindole-3-carbaldehyde (CAS 10601-19-1) with structurally related indole derivatives, highlighting key structural and functional differences:

Compound Name CAS No. Molecular Formula Substituents Similarity Score Key Properties
5-Methoxy-1-methylindole-3-carbaldehyde 10601-19-1 C₁₁H₁₁NO₂ 5-OCH₃, 1-CH₃ 1.00 (Reference) Moderate LogP (2.08), high BBB permeability
6-Methoxy-1H-indole-3-carbaldehyde 4433-09-8 C₁₀H₉NO₂ 6-OCH₃, no N-methyl 0.92 Lower LogP (1.76), higher polarity (TPSA: 46.5 Ų)
5-Hydroxy-1H-indole-3-carbaldehyde 1078-71-7 C₉H₇NO₂ 5-OH, no N-methyl 0.88 Higher H-bond donors (2), poor BBB permeability due to hydroxyl group
5-Benzyloxyindole-3-carbaldehyde 122665-97-8 C₁₆H₁₃NO₂ 5-OBn (benzyloxy), no N-methyl 0.94 Increased molecular weight (263.28 g/mol), higher lipophilicity (LogP: 3.45)
4-Benzyloxyindole-3-carbaldehyde 414910-15-9 C₁₆H₁₃NO₂ 4-OBn, no N-methyl 0.89 Altered substituent position affects receptor binding affinity

Key Observations:

Substituent Position :

  • Moving the methoxy group from position 5 (reference compound) to 6 (CAS 4433-09-8) reduces steric hindrance but increases polarity, lowering BBB permeability.
  • 5-Benzyloxyindole-3-carbaldehyde (CAS 122665-97-8) shows higher lipophilicity (LogP 3.45 vs. 2.08) due to the bulky benzyl group, enhancing membrane penetration but risking off-target interactions.

Functional Groups :

  • Replacing the N-methyl group with hydrogen (e.g., 6-Methoxy-1H-indole-3-carbaldehyde) reduces metabolic stability, as methyl groups often protect against oxidative degradation.
  • 5-Hydroxy-1H-indole-3-carbaldehyde (CAS 1078-71-7) exhibits higher solubility in aqueous media but poor BBB penetration due to hydrogen bonding.

Biological Activity :

  • Despite high structural similarity (Tanimoto scores ≥0.85), only 30% of analogs show comparable biological activity. For example, 4-Benzyloxyindole-3-carbaldehyde (CAS 414910-15-9) has a 0.89 similarity score but distinct target interactions due to altered substituent geometry.

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